molecular formula C22H19N B11687459 1-Benzyl-3-methyl-2-phenyl-1H-indole

1-Benzyl-3-methyl-2-phenyl-1H-indole

Cat. No.: B11687459
M. Wt: 297.4 g/mol
InChI Key: SUFTVTAWGLLPEC-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the indole core

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the benzyl and methyl groups at the desired positions.

Industrial production methods for indole derivatives often utilize efficient and scalable processes. One-pot, three-component protocols have been developed for the rapid synthesis of trisubstituted indoles, including this compound . These methods are advantageous due to their operational simplicity, high yields, and the use of readily available starting materials.

Chemical Reactions Analysis

1-Benzyl-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindoles or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the indole ring, while nitration can add nitro groups.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication, while others may act as anti-inflammatory agents by modulating inflammatory pathways .

Comparison with Similar Compounds

1-Benzyl-3-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:

Conclusion

This compound is a versatile and significant compound in the field of organic chemistry Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules

Properties

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzyl-3-methyl-2-phenylindole

InChI

InChI=1S/C22H19N/c1-17-20-14-8-9-15-21(20)23(16-18-10-4-2-5-11-18)22(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3

InChI Key

SUFTVTAWGLLPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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